
4-(4-Fluorophenoxy)piperidine
Overview
Description
The compound "4-(4-Fluorophenoxy)piperidine" is a chemical structure that has been explored in various research contexts due to its potential biological activity. It is a halogenated piperidine derivative that has been synthesized and evaluated for its affinity and selectivity towards sigma receptors, which are implicated in several neurological processes . The presence of the fluorophenoxy moiety is a common feature in compounds that have been studied for their potential as radiolabeled probes, calcium-channel blockers, and serotonin-selective reuptake inhibitors .
Synthesis Analysis
The synthesis of halogenated 4-(phenoxymethyl)piperidines, including those with a 4-fluorophenoxy substituent, involves various chemical reactions to introduce the desired functional groups onto the piperidine ring. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones, which can serve as intermediates for compounds like "this compound," has been achieved using arylboron reagents and a chiral bisphosphine-rhodium catalyst . This method provides a route to introduce the 4-fluorophenyl group with high enantioselectivity, which is crucial for the biological activity of the final compound.
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been characterized using various spectroscopic techniques. For example, the structure of a novel bioactive heterocycle with a piperidine moiety was confirmed by X-ray diffraction studies, which revealed the conformation of the piperidine and other rings in the molecule . Such structural analyses are essential for understanding the conformational preferences of the molecule, which can influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of "this compound" derivatives is influenced by the substituents on the piperidine ring and the phenoxy moiety. For example, the introduction of various N-substituents and moieties on the phenoxy ring can significantly affect the dissociation constants for sigma-1 and sigma-2 receptors . Additionally, the tandem aza[4+2]/allylboration reaction has been used to synthesize α-hydroxyalkyl piperidine derivatives, demonstrating the versatility of piperidine-based compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" derivatives, such as lipophilicity, are crucial for their biological activity and pharmacokinetic profile. For instance, the log P values of halogenated 4-(phenoxymethyl)piperidines have been estimated using HPLC analysis, which is important for predicting brain uptake and non-specific binding . The lipophilicity of a potential sigma-1 receptor ligand for PET imaging was found to be appropriate for good brain uptake . Moreover, the presence of fluorine atoms in the structure has been associated with potent calcium-channel-blocking and antihypertensive activities, as well as superior activities in decreasing triglyceride, cholesterol, and blood sugar levels .
Scientific Research Applications
Radiolabeled Probes for Sigma Receptors
4-(4-Fluorophenoxy)piperidine derivatives have been synthesized and studied for their potential as radiolabeled probes for sigma receptors. In vivo studies in rats using halogenated 4-(phenoxymethyl)piperidines labeled with 123I, like 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, showed high uptake and retention in the brain and other organs possessing sigma receptors. This indicates their potential for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).
Investigation of Antimycobacterial Activity
Spiro-piperidin-4-ones, such as 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds demonstrated promising in vitro and in vivo activity, making them potential candidates for antimycobacterial therapy (Kumar et al., 2008).
Synthesis and Evaluation as Calcium-Channel Blockers
A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, including compounds with fluoro substituents, were synthesized and evaluated as calcium-channel blockers and antihypertensive agents. These compounds showed potential in antagonizing calcium-induced contractions of isolated rabbit aortic strips (Shanklin et al., 1991).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed on compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, showing their effectiveness in inhibiting iron corrosion (Kaya et al., 2016).
Synthesis of Fluoxetine Analogues
4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, was synthesized and evaluated for its activity as a serotonin uptake inhibitor. This study highlights the potential of this compound derivatives in the development of antidepressants (Corey et al., 1993).
Safety and Hazards
The safety information for “4-(4-Fluorophenoxy)piperidine” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, is known to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on its structural similarity to the aforementioned compound, it may interact with its target protein, potentially influencing the map kinase signal transduction pathway .
Biochemical Pathways
The map kinase signal transduction pathway, which is potentially influenced by this compound, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential interaction with the map kinase signal transduction pathway, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
For instance, the compound is stable in dark places and under an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenoxy)piperidine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of various compounds. The interaction with these enzymes can lead to the hydroxylation of the piperidine ring, affecting the compound’s activity and stability . Additionally, this compound may interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which can impact cellular metabolism and gene expression . Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to the hydroxylation of the piperidine ring and subsequent changes in its activity . This interaction can result in the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound may modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other metabolites, which can have different effects on cellular processes . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, which may be relevant for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation and glutamylation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, it can undergo glutamylation by glutamine synthetase-like proteins, resulting in the formation of γ-glutamylpiperidide . These metabolic pathways can affect the compound’s activity, stability, and interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in certain cellular compartments . Transporters such as organic cation transporters (OCTs) may facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-(4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXFCLFBNUVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395711 | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3413-28-3 | |
| Record name | 4-(4-Fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


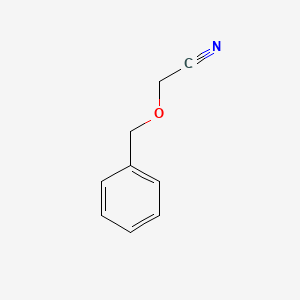
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)
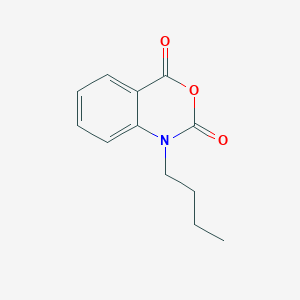
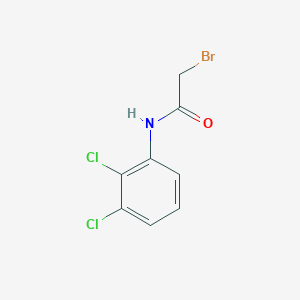
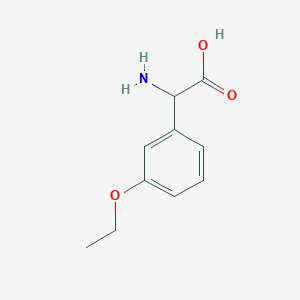



![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

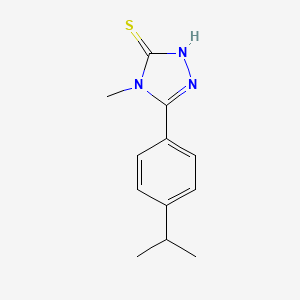
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)